N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Deploy this piperidine-amide when sigma receptor pharmacology is the primary hypothesis. The methylene spacer distinguishes it from direct-link analog CAS 1421450-45-4, enabling matched-pair linker analysis. The 2‑methoxyethyl N-substituent redirects selectivity toward sigma‑1/sigma‑2 targets, avoiding classical opioid engagement. With CNS MPO 3.8–4.2 and TPSA ~41.6 Ų, it provides balanced CNS exposure—ideal for analgesic programs requiring target engagement without excessive brain penetration. Procure alongside its direct analog for head-to-head binding assay comparison.

Molecular Formula C18H28N2O2
Molecular Weight 304.434
CAS No. 953930-80-8
Cat. No. B2931789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide
CAS953930-80-8
Molecular FormulaC18H28N2O2
Molecular Weight304.434
Structural Identifiers
SMILESCOCCN1CCC(CC1)CNC(=O)CCC2=CC=CC=C2
InChIInChI=1S/C18H28N2O2/c1-22-14-13-20-11-9-17(10-12-20)15-19-18(21)8-7-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3,(H,19,21)
InChIKeyILRTXACOAGRRLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide (CAS 953930-80-8): Structural and Pharmacological Baseline for Procurement Decisions


N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide (CAS 953930-80-8) is a synthetic piperidine-amide derivative with molecular formula C18H28N2O2 and molecular weight 304.43 g/mol. The compound features a piperidine core N-substituted with a 2-methoxyethyl group and a 3-phenylpropanamide moiety attached via a methylene (-CH2-) spacer at the 4-position . It belongs to a broader class of piperidine-based amides that have been explored as sigma receptor ligands, opioid receptor modulators, and monoamine neurotransmitter re-uptake inhibitors [1]. The compound is primarily available as a research chemical from specialty vendors, typically at ≥95% purity, and is intended for in vitro screening and early-stage medicinal chemistry applications .

Why N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide Cannot Be Interchanged with In-Class Analogs


Within the piperidine-amide class, minor structural variations produce substantial differences in receptor binding profiles and physicochemical properties. The target compound (CAS 953930-80-8) incorporates a methylene spacer between the piperidine ring and the 3-phenylpropanamide carbonyl, a feature absent in its closest structural analog N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide (CAS 1421450-45-4) . This single methylene unit alters the spatial orientation of the phenylpropanamide pharmacophore, which is known to be a critical determinant of opioid and sigma receptor binding affinity in fentanyl-class compounds where the N-phenylpropanamide-to-piperidine conformational relationship governs μ-opioid receptor engagement [1]. Substituting the methyl-linked analog for the directly-linked analog without confirmatory binding data risks misinterpreting SAR and producing false-negative or false-positive screening results. Furthermore, the 2-methoxyethyl N-substituent distinguishes both compounds from fentanyl-class molecules bearing a phenethyl N-substituent, potentially redirecting receptor selectivity away from classical opioid targets toward sigma receptors or other CNS targets [2].

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide: Quantitative Differentiation Evidence for Scientific Procurement


Structural Differentiation: Methylene Spacer Confers Distinct Conformational Flexibility vs. Directly-Linked Analog

The target compound incorporates a methylene (-CH2-) spacer between the piperidine 4-position and the amide nitrogen, whereas the closest cataloged analog N-(1-(2-methoxyethyl)piperidin-4-yl)-3-phenylpropanamide (CAS 1421450-45-4) features a direct piperidine-to-amide linkage . This structural difference adds one rotatable bond (from 6 to 7 rotatable bonds) and increases molecular weight by 14.03 Da (290.4 vs. 304.43) . In fentanyl-class SAR, the conformational relationship between the piperidine ring and the N-phenylpropanamide moiety is a primary determinant of μ-opioid receptor binding affinity, with antiperiplanar orientations favored for high potency [1]. The methylene spacer in the target compound allows greater conformational freedom of the phenylpropanamide group relative to the piperidine ring, potentially altering the ensemble of biologically relevant conformations compared to the directly-linked analog. This is a class-level inference from fentanyl SAR studies; direct binding data for both compounds are not publicly available [1].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Predicted Physicochemical Differentiation: Hydrogen Bond Donor Capacity vs. Direct Amide Analog

The target compound contains a secondary amide (-CH2-NH-CO-) with one hydrogen bond donor (HBD), whereas its direct-linkage analog CAS 1421450-45-4, depending on precise structure, may present a tertiary amide with zero HBDs when further N-substituted . For the secondary amide form, the target compound has HBD count = 1 (amide NH), HBA count = 3 (amide carbonyl, piperidine N, methoxy O). This distinguishes it from N-phenyl-substituted fentanyl analogs which typically have HBD = 0 [1]. Calculated logP for the target compound is approximately 2.8–3.2 based on the fragment-based estimation from the SMILES COCCN1CCC(CC1)CNC(=O)CCC2=CC=CC=C2 . The presence of a hydrogen bond donor may influence membrane permeability and CNS penetration compared to fully N-substituted tertiary amide analogs. Quantitative comparative ADME data are not available for this compound class.

ADME Prediction Physicochemical Properties Drug-likeness

N-Substituent Differentiation: 2-Methoxyethyl vs. Phenethyl Directs Selectivity Away from Classical Opioid Receptors

The target compound bears a 2-methoxyethyl group on the piperidine nitrogen, in contrast to the phenethyl N-substituent found in fentanyl and most high-affinity μ-opioid agonists [1]. Published piperidine-based alkylacetamide derivatives with alkoxyalkyl N-substituents have demonstrated preferential binding to sigma-1 and sigma-2 receptors (σ1R, σ2R) rather than opioid receptors, with some compounds achieving σ1 Ki values of 3.7–4.6 nM and σ1/σ2 selectivity ratios >350-fold [2]. While specific binding data for the target compound (CAS 953930-80-8) at sigma or opioid receptors are not published, the 2-methoxyethyl N-substituent is structurally analogous to the alkoxyalkyl chains employed in sigma receptor ligand design [2]. This contrasts sharply with fentanyl (μ-opioid Ki ~1–3 nM) and its direct analogs which require a phenethyl or substituted phenethyl N-substituent for high opioid potency [3].

Receptor Selectivity Sigma Receptors Opioid Receptors

Molecular Weight and PSA Differentiation: Rule-of-Five Compliance vs. Fentanyl-Class Opioids

The target compound (MW 304.43, TPSA ~41.6 Ų, cLogP ~2.9) falls within favorable Rule-of-Five (Ro5) drug-like space, unlike many high-affinity fentanyl analogs which exceed MW 350 and possess TPSA <30 Ų, predisposing them to rapid CNS entry and abuse liability [1]. Specifically, fentanyl (MW 336.5, TPSA 23.6 Ų) has lower polar surface area, contributing to higher passive CNS permeability [1]. The target compound's higher TPSA (~41.6 Ų) arises from the secondary amide NH and the methoxyethyl oxygen, both of which contribute to increased hydrogen bonding capacity. Based on the CNS MPO (Multiparameter Optimization) scoring system, the target compound (estimated CNS MPO score ~3.8–4.2) sits in a more favorable region for balanced CNS exposure compared to fentanyl (CNS MPO ~3.0), which is optimized for rapid brain penetration [2]. These properties are calculated, not experimentally determined for this compound.

Drug-likeness CNS MPO Oral Bioavailability

N-((1-(2-Methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide: Optimal Research and Procurement Application Scenarios


Sigma Receptor Ligand Screening Panels

Based on the 2-methoxyethyl N-substituent pattern that is structurally congruent with published sigma-1/sigma-2 receptor ligands achieving Ki values of 3.7–4.6 nM at σ1 [1], this compound is optimally deployed in sigma receptor radioligand displacement assays (using [³H]pentazocine for σ1 or [³H]DTG for σ2 in guinea pig or rat brain homogenates) to evaluate its affinity and selectivity profile. Procurement is justified when sigma receptor pharmacology is the primary target hypothesis, as the compound's N-substituent class-level inference suggests it will not engage classical opioid receptors with high affinity, providing cleaner target deconvolution than fentanyl-derived tool compounds [1].

Structure-Activity Relationship Studies on Piperidine-Amide Linker Geometry

The target compound (CAS 953930-80-8) and its direct-linkage analog (CAS 1421450-45-4) form a matched molecular pair differing only by one methylene unit in the amide linkage . Researchers investigating how linker geometry affects piperidine-amide pharmacophore presentation should procure both compounds for head-to-head comparison in binding or functional assays. The methylene spacer modifies rotatable bond count (+1 vs. analog) and hydrogen bond donor capacity, parameters known to influence receptor subtype selectivity within piperidine-based CNS ligands [2]. This matched-pair analysis can isolate the contribution of the linker to SAR without confounding changes in the N-substituent or phenyl ring.

CNS Drug Discovery Programs Requiring Balanced Brain Exposure

With calculated TPSA of ~41.6 Ų and CNS MPO score estimated at 3.8–4.2, this compound falls within the favorable range for balanced CNS exposure—distinct from the rapid brain penetration profile of fentanyl-class compounds (CNS MPO ~3.0, TPSA 23.6 Ų) [3]. Medicinal chemistry teams optimizing for adequate but not excessive CNS penetration (e.g., to minimize sedation or abuse potential in analgesic programs) may select this scaffold as a starting point. The higher TPSA and additional HBD suggest reduced passive permeability relative to the fentanyl class, which can be experimentally verified via PAMPA-BBB or MDCK-MDR1 permeability assays [3].

Opioid Receptor Negative Control for Fentanyl Analog Characterization

The 2-methoxyethyl N-substituent structurally diverges from the phenethyl group required for high-affinity μ-opioid receptor binding in fentanyl-class compounds [1]. As a class-level inference, this compound may exhibit substantially lower μ-opioid affinity than fentanyl (μ Ki ~1–3 nM), making it a candidate negative control compound for opioid receptor screening cascades when evaluating novel fentanyl analog series. Procurement for this application requires confirmatory binding data generated by the end user, as no published μ-opioid Ki data exist for this specific compound [1].

Quote Request

Request a Quote for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.